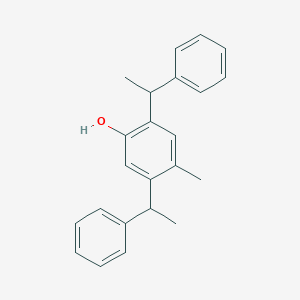

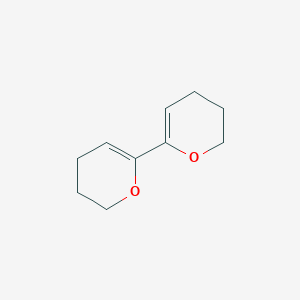

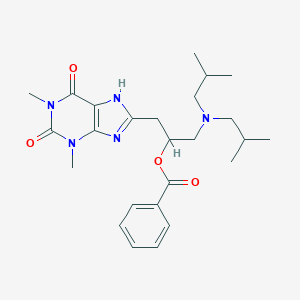

(3-(Benciloxi)fenil)metanamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to "(3-(Benzyloxy)phenyl)methanamine" often involves the reaction of benzotriazole with different substituted aldehydes and ammonium chloride in ethanol. This process is exemplified by the synthesis of derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, where different substituents were attached to the phenyl ring to evaluate the impact on the molecule's properties and activities (Visagaperumal et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds like "(3-(Benzyloxy)phenyl)methanamine" can be characterized using various spectroscopic methods, including IR and 1H NMR. These techniques provide detailed information about the molecular framework, functional groups, and chemical environment of the atoms within the molecule. For example, the synthesis and characterization of specific diamino scaffolds designed to stabilize parallel turn conformations provide insights into how the molecular structure influences biological activity and chemical reactivity (Bucci et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of "(3-(Benzyloxy)phenyl)methanamine" and its derivatives involves various reactions, including bromination, demethylation, and the Wolf-Kishner reduction. These reactions are instrumental in modifying the chemical structure to synthesize new compounds with potential antioxidant properties, as demonstrated by the synthesis of derivatives with bromine and their evaluation for antioxidant activities (Çetinkaya et al., 2012).

Physical Properties Analysis

The physical properties of compounds like "(3-(Benzyloxy)phenyl)methanamine" are crucial for their potential applications. These properties include solubility, melting point, and stability. For instance, the synthesis and analysis of novel Schiff base compounds from benzylamine reveal important physical properties that could influence their use in various applications, such as optoelectronic and nonlinear optical (NLO) applications (Ashfaq et al., 2021).

Chemical Properties Analysis

The chemical properties of "(3-(Benzyloxy)phenyl)methanamine" derivatives, such as their reactivity with different chemical agents, ability to undergo specific chemical reactions, and their interaction with biological molecules, are of significant interest. Studies focusing on the synthesis and docking studies of related compounds provide valuable insights into how these chemical properties can be leveraged for designing molecules with desired biological activities or material properties (Bommeraa et al., 2019).

Aplicaciones Científicas De Investigación

Investigación de proteómica

(3-(Benciloxi)fenil)metanamina: se utiliza en la investigación de proteómica debido a sus propiedades bioquímicas. Sirve como precursor para sintetizar compuestos que interactúan con proteínas, lo que ayuda en el estudio de la estructura, función e interacciones de las proteínas .

Desarrollo de inhibidores de PI3Kδ

Este compuesto ha sido fundamental en el desarrollo de inhibidores de PI3Kδ, que son prometedores para el tratamiento de las malignidades de células B. La porción benciloxi en el compuesto proporciona características esenciales del farmacóforo para unirse al sitio activo de PI3Kδ .

Síntesis orgánica

En química orgánica, This compound es un bloque de construcción valioso para construir moléculas complejas. Su grupo amina es reactivo y se puede utilizar para formar enlaces con varios electrófilos, expandiendo la diversidad de las vías sintéticas .

Ciencia de los materiales

La estructura molecular del compuesto permite su incorporación en materiales avanzados. Los investigadores pueden modificar sus propiedades para crear nuevos polímeros o recubrimientos con características específicas, como una mayor durabilidad o resistencia química .

Educación química

Debido a su estructura y reactividad sencillas, This compound es un excelente ejemplo para enseñar conceptos fundamentales en síntesis química y reactividad en entornos educativos .

Descubrimiento de fármacos

Como intermedio químico versátil, se puede utilizar para sintetizar una amplia gama de moléculas potencialmente farmacológicamente activas. Su estructura es susceptible a modificaciones que pueden conducir al descubrimiento de nuevos fármacos .

Química analítica

Este compuesto se puede utilizar como material estándar o de referencia en procedimientos analíticos para calibrar instrumentos o validar métodos, asegurando la precisión y confiabilidad de los resultados analíticos .

Química ambiental

Los investigadores pueden explorar el destino ambiental de This compound, como su biodegradación o interacción con contaminantes ambientales, para evaluar su impacto en los ecosistemas .

Safety and Hazards

The safety information for “(3-(Benzyloxy)phenyl)methanamine” indicates that it is a dangerous compound . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Mecanismo De Acción

Mode of Action

(3-(Benzyloxy)phenyl)methanamine interacts with CARM1, inhibiting its activity .

Biochemical Pathways

The inhibition of CARM1 by (3-(Benzyloxy)phenyl)methanamine affects the methylation of arginine residues on certain proteins, which can influence various cellular processes . The exact biochemical pathways affected by this compound and their downstream effects are currently under investigation.

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could potentially influence its bioavailability and distribution within the body.

Result of Action

The inhibition of CARM1 by (3-(Benzyloxy)phenyl)methanamine has notable antiproliferative effects against melanoma cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of melanoma .

Action Environment

The action, efficacy, and stability of (3-(Benzyloxy)phenyl)methanamine can be influenced by various environmental factors. For instance, the compound’s physical state (liquid at room temperature ) could influence its distribution within the body.

Propiedades

IUPAC Name |

(3-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMBEHWAKBRTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60451731 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104566-43-0 | |

| Record name | 1-[3-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

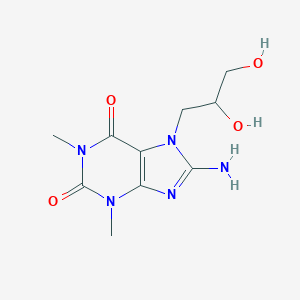

![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)

![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)

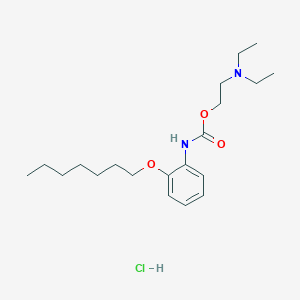

![(3S,5R,10S,13R,14R,17R)-17-[(2R)-4-(3,3-dimethylaziridin-2-yl)butan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B24505.png)